2,4-Dimethylfuran
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Dimethylfuran (DMF) typically involves catalytic processes converting lignocellulosic biomass into this valuable compound. Recent studies have focused on the efficient production of DMF through catalyst reactions, highlighting the potential of DMF as a biofuel due to its similar physicochemical properties to conventional fuels. The process emphasizes the importance of optimizing synthesis pathways for cost-effectiveness and environmental sustainability (Nguyen et al., 2021).
Molecular Structure Analysis
While specific articles detailing the molecular structure analysis of 2,4-Dimethylfuran in isolation were not identified in the current search, the molecular structure of DMF plays a critical role in its physicochemical properties and its suitability as a biofuel. The compound's structure contributes to its higher energy content and stability, making it a promising alternative to traditional fossil fuels.
Chemical Reactions and Properties
DMF undergoes various chemical reactions, particularly combustion processes relevant to its application in engines. It has been studied for its performance in both spark and compression ignition engines, showing potential for better engine-out emissions compared to pure gasoline or diesel fuel without compromising performance. The combustion mechanism and emission formation from DMF also highlight its environmental advantages (Hoang et al., 2020).
Physical Properties Analysis
The physical properties of DMF, including its boiling point, density, and energy content, are conducive to its use as a biofuel. These properties closely align with those of petroleum-based fuels, facilitating its potential integration into existing fuel infrastructure with minimal adjustments.
Chemical Properties Analysis
Chemically, DMF is characterized by its stability and reactivity under combustion conditions. Its chemical properties, such as octane rating and miscibility with conventional fuels, contribute to its appeal as a blending component in biofuel applications. The oxidation and pyrolysis mechanisms of DMF under various conditions have been a subject of study, providing insight into its behavior and emissions when used as a fuel (Le et al., 2020).
Scientific Research Applications
Biofuel and Energy Applications
Biofuel Candidate
2,5-Dimethylfuran (DMF), a derivative of 2,4-Dimethylfuran, shows promise as a biofuel due to its high energy density and potential to reduce air pollution and global fossil fuel shortage. DMF can be produced from renewable biomass, particularly cellulose, and has characteristics that surpass low-carbon alcohols like ethanol and n-butyl alcohol. It can be directly used in spark ignition engines or mixed with gasoline and diesel to reduce soot emissions. However, challenges remain in commercializing this process, including increasing oil supply system loads, reducing NOx emissions, and understanding DMF's detailed combustion mechanism (Qian et al., 2015).
Enhanced Combustion Properties
Studies have shown that DMF demonstrates superior combustion properties compared to traditional fuels. For instance, the laminar burning velocities of DMF are higher than those of iso-octane, indicating potential for more efficient fuel combustion. This enhanced performance makes DMF a viable additive for improving fuel efficiency in various engine types (Tian et al., 2010).
Emission Reduction
Utilization of DMF in engines could lead to significant reductions in soot and other harmful emissions. For example, blending DMF with diesel shows potential to reduce particulate matter emissions, thus contributing to cleaner and more environmentally friendly transportation solutions (Wei et al., 2017).
Chemical Synthesis and Industrial Applications
Catalytic Conversion Processes
DMF can be obtained through catalytic hydrogenolysis of biomass-derived intermediates like 5-hydroxymethylfurfural (HMF). This process involves novel catalytic systems, including noble and non-noble metal-based catalysts, and represents a significant area of study in green chemistry (Wang et al., 2019).
Potential in Polymer Industry
DMF is actively pursued in the polymer industry as it can serve as an intermediate for terephthalate polymers. The versatility of DMF in various chemical reactions, such as cycloaddition, further underscores its potential in industrial applications (Harmata et al., 2003).
Green Chemistry
The efficient production of DMF from renewable sources like fructose represents a shift towards sustainable and environmentally friendly chemical processes. This aligns with the principles of green chemistry, emphasizing reduced environmental impact and enhanced efficiency in chemical production (Upare et al., 2015).
Analytical Chemistry Applications
- Internal Standard for Quantitation: 2,5-Dimethylfuran (DMFu), related to 2,4-Dimethylfuran, has been used as an internal standard for quantitating unknown samples in 1H NMR spectroscopy. Its distinct chemical shifts and low reactivity make it suitable for accurate and precise analytical measurements (Gerritz & Sefler, 2000).
Safety And Hazards
The European Food Safety Authority (EFSA) has conducted a scientific evaluation on the risk to human health of the presence of furan and methylfurans (2-methylfuran, 3-methylfuran, and 2,5-dimethylfuran) in food . The highest exposures to furan were estimated for infants, mainly from ready-to-eat meals .
Future Directions
properties
IUPAC Name |
2,4-dimethylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-6(2)7-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABTWRKUKUPMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190602 | |
Record name | Furan, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
94.00 °C. @ 760.00 mm Hg | |
Record name | 2,4-Dimethylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032965 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,4-Dimethylfuran | |
CAS RN |
3710-43-8 | |
Record name | 2,4-Dimethylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3710-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylfuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIMETHYLFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWC3WDX33J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4-Dimethylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032965 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.